molecular formula C7H7BrN4S B13066910 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13066910
M. Wt: 259.13 g/mol
InChI Key: WILPKTWYSCQTJT-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that features a brominated thiophene ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of the Triazole Ring: The brominated thiophene is then reacted with sodium azide and a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Amine Introduction: The resulting compound is then treated with an amine source to introduce the amine group at the 4-position of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the triazole ring can undergo reduction to form dihydrotriazoles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and triazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a brominated thiophene ring and a triazole moiety. This combination allows for diverse chemical reactivity and a wide range of applications in various fields. The triazole ring provides stability and the potential for hydrogen bonding, while the brominated thiophene ring offers opportunities for further functionalization through substitution or coupling reactions.

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2

InChI Key

WILPKTWYSCQTJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=C(N=N2)N

Origin of Product

United States

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